molecular formula C13H19N3O B3305515 4-(4-Methylpiperazinocarbonyl)benzylamine CAS No. 923242-81-3

4-(4-Methylpiperazinocarbonyl)benzylamine

Cat. No. B3305515
CAS RN: 923242-81-3
M. Wt: 233.31 g/mol
InChI Key: ZWBSRIFTHJGMJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 4-(4-Methylpiperazinocarbonyl)benzylamine consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . The compound is considered a phenylmethylamine, which is a compound containing a phenylmethylamine moiety, consisting of a phenyl group substituted by a methanamine .


Physical And Chemical Properties Analysis

This compound has a density of 1.0154 g/mL at 25 °C . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study demonstrated the novel synthesis of substituted c-phenylpiperazines, which are valuable in medicinal chemistry, by adding benzylamine to β-nitrostyrene. This process yielded 1-phenylethylene-1,2-diamines, which were further modified into 6-phenylpiperazines (Mouhtaram, Jung, & Stambach, 1993).

Pharmaceutical Applications

  • Another study described the synthesis of 4-(aminoalkoxy)benzylamines, exhibiting subnanomolar binding affinities at the human histamine H(3) receptor, indicating potential pharmaceutical applications (Apodaca et al., 2003).
  • Benzylamines have been researched for their potential in treating urge urinary incontinence. For instance, specific benzylamine potassium channel openers demonstrated significant in vitro and in vivo efficacy in relaxing bladder smooth muscle (Gilbert et al., 2000).

Biological Activity and Enzyme Inhibition

  • A study highlighted the conversion of 2(3H)-furanones bearing a pyrazolyl group into various heterocyclic systems, examining their antiviral activity against viruses like HAV and HSV-1. This study utilized benzylamine in the conversion process, indicating its role in synthesizing compounds with potential antiviral properties (Hashem et al., 2007).
  • Research on benzylamine derivatives demonstrated their effectiveness as competitive inhibitors of proteolytic enzymes like trypsin, plasmin, and thrombin, suggesting their potential use in developing new therapeutics (Markwardt, Landmann, & Walsmann, 1968).

Material Science Applications

  • In material science, benzylamine has been used as a surface passivation molecule to enhance the moisture resistance and electronic properties of perovskites, crucial for high-efficiency and air-stable photovoltaic cells. This highlights the utility of benzylamine in advanced material applications (Wang et al., 2016).

Safety and Hazards

This compound is considered hazardous and can cause severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

[4-(aminomethyl)phenyl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-15-6-8-16(9-7-15)13(17)12-4-2-11(10-14)3-5-12/h2-5H,6-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBSRIFTHJGMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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